2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal

Overview

Description

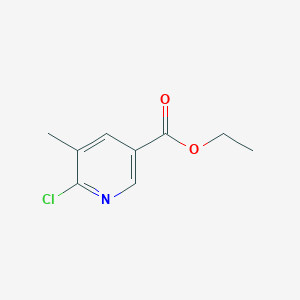

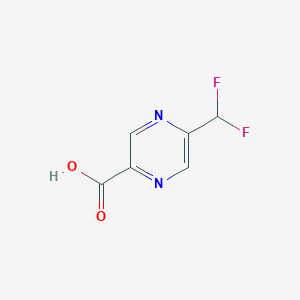

“2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal” is a chemical compound that belongs to the class of aldehydes. It has a molecular formula of C10H8ClF3O and an average mass of 236.618 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized and studied. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a trifluoromethyl group . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds have been used in various chemical reactions. For example, 2-(Trifluoromethyl)phenylboronic acid has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Scientific Research Applications

Chemical Synthesis and Structural Analysis

- 2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal and its derivatives play a significant role in chemical synthesis. One study discussed the facile synthesis of chalcones from substituted aldehydes and fluorinated acetophenone, exploring their DNA binding, urease inhibition, antioxidant potential, and interaction with Salmon sperm DNA through intercalation mode. The study also highlighted the importance of molecular docking and Density Functional Theory (DFT) studies for understanding the interactions and stability of such compounds (Rasool et al., 2021).

Biological Applications

- The compound and its variants have shown promise in various biological applications. Certain derivatives have been evaluated for their activity against gram-positive bacteria, mycobacterial strains, and viability on cancer and primary mammalian cell lines. The study emphasized the correlation between the physicochemical properties of these derivatives and their biological activity, noting the efficacy of dichlorocinnamanilides in particular (Strharsky et al., 2022).

Material Science and Polymer Chemistry

- In the field of material science and polymer chemistry, derivatives of this compound have been utilized to synthesize novel polymers with impressive thermal stability and solubility in organic solvents. These polymers, such as poly(arylene ether)s, exhibit high glass-transition temperatures and are potential candidates for applications requiring optical transparency and thermal resistance (Liaw et al., 2007).

Pharmacological Significance

- Although not directly related to this compound, its structural analogs have been explored for their potential in pharmacology. For instance, certain compounds have been synthesized and tested for their anti-inflammatory, analgesic, ulcerogenic, and antibacterial properties, highlighting the significance of such structures in drug development and therapeutic applications (Husain et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds with a -cf3 group have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that compounds with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been involved in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Similar compounds have shown to exhibit various pharmacokinetic properties .

Result of Action

Similar compounds have shown to exhibit various effects, such as improved drug potency .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

2-chloro-3-[4-(trifluoromethyl)phenyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O/c11-9(6-15)5-7-1-3-8(4-2-7)10(12,13)14/h1-4,6,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEWGPBLKUOLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)

![1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1398853.png)

![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)